5-Fluoro-1h-benzotriazole
Overview
Description
The compound "5-Fluoro-1H-benzotriazole" is a fluorinated heterocyclic molecule that is part of a broader class of benzotriazoles. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom on the benzotriazole ring can influence the molecule's physical, chemical, and biological properties, making it a valuable target for synthesis and study in various pharmaceutical contexts.
Synthesis Analysis
The synthesis of fluorinated benzotriazoles and related compounds has been explored in several studies. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications to the Jacobsen cyclization process, resulting in potent cytotoxic agents against certain human breast cancer cell lines . Another study describes the synthesis of novel fluoronitroaryl triazenes, which upon nucleophilic substitution, provide a unique pathway to 1-alkyl-5-nitro-1H-benzotriazoles . Additionally, the synthesis of 2-aryl-benzothiazoles, -benzoxazoles, and -chromen-4-ones, including fluorinated analogues, has been reported, although these did not match the antitumor potency of a potent antitumor benzothiazole .
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives has been studied using various techniques, including X-ray diffraction, NMR, and DFT calculations. For example, the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene led to the formation of benzotriazole N-oxides, and the structures of the resulting compounds were determined by these methods .
Chemical Reactions Analysis
Benzotriazole derivatives can undergo a variety of chemical reactions. The solid-supported synthesis of heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid demonstrates the multireactivity of such compounds, leading to the formation of benzimidazoles, benzotriazoles, and other nitrogenous heterocycles . The reactivity of these compounds is further exemplified by the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which have shown antiproliferative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzotriazole derivatives are influenced by the presence of the fluorine atom. For instance, the antimicrobial activity of 5-fluorouracil-derived benzimidazoles suggests that the fluorine atom plays a role in the interaction with biological targets, such as DNA or enzymes . The synthesis of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives also highlights the importance of the fluorine atom in conferring antimicrobial and anticancer activity . Moreover, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles using microwave heating indicates that the fluorine atom can affect the reactivity and conditions required for the synthesis of such compounds .
Scientific Research Applications
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Environmental Science and Pollution Research
- Benzotriazole UV stabilizers (BUVs) are a group of industrial chemicals used in various consumer products and industrial applications .
- They have been detected in all environmental matrices due to their large-scale production and use .
- BUVs such as UV-328 exhibit the characteristics of persistent organic pollutants (POPs); hence, it has been recently listed under Stockholm Convention POP list .
- The current review focuses on the occurrence of BUVs in the environment with emphasis on persistency, bioaccumulation, and toxicity (PBT) .
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Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates
- Benzotriazoles are a new class of organic emerging pollutants ubiquitously found in the environment .
- The increase of their concentration to detectable values is the consequence of the inability of the Conventional Waste Water Plants (CWWPs) to abate these products .
- 1H-benzotriazole (BTz), tolyltriazole (TTz), and Tinuvin P (TP, a common UV plastic stabilizer) were subjected to photocatalytic degradation under UV-irradiated TiO2 in different conditions .
- The principal photoformed intermediates, the relationship between the degradation rate and the pH, the degree of mineralization, and the fate of the organic nitrogen were investigated .
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The persistence and photostabilizing characteristics of benzotriazole
- Benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-MeBT) are broadly used in industrial applications, such as anti-icing fluids and dishwashing detergent, and act as the primary building blocks for UV absorbers and photostabilizers .
- This study examined the occurrence of these two compounds in the environment and their unique photochemical .
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Corrosion Inhibition
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Drug Precursor
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Material Sciences
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Photographic Chemicals
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Protection Against Diffusion-Controlled Corrosion
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Synthetic Heterocyclic Chemistry
- Benzotriazole is considered a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
- It has been used for the synthesis of various heterocyclic compounds including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGDXKMRDPIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342961 | |
Record name | 5-fluoro-1h-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1h-benzotriazole | |
CAS RN |
18225-90-6 | |
Record name | 5-fluoro-1h-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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